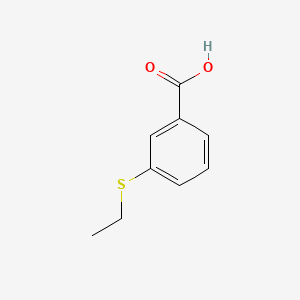

3-(Ethylthio)benzoic acid

Description

3-(Ethylthio)benzoic acid is a benzoic acid derivative characterized by an ethylthio (-S-C₂H₅) substituent at the meta position of the aromatic ring. Its molecular formula is C₉H₁₀O₂S, with a molecular weight of 198.24 g/mol. The ethylthio group introduces sulfur-based electronic and steric effects, influencing solubility, acidity (pKa), and reactivity. This compound is primarily utilized in pharmaceutical and agrochemical research as an intermediate for synthesizing bioactive molecules.

Properties

IUPAC Name |

3-ethylsulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-2-12-8-5-3-4-7(6-8)9(10)11/h3-6H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRQSAWOIUBTQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203918 | |

| Record name | 3-(Ethylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5537-74-6 | |

| Record name | 3-(Ethylthio)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005537746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC113991 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Ethylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(ethylsulfanyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(ETHYLTHIO)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X097NKH6Y5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(ethylthio)benzoic acid typically involves the introduction of an ethylthio group to a benzoic acid derivative. One common method is through the reaction of 3-bromobenzoic acid with ethanethiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of 3-(ethylthio)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification of the product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 3-(Ethylthio)benzoic acid can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

3-(Ethylthio)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(ethylthio)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The ethylthio group can form hydrogen bonds or hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The carboxylic acid group can also participate in ionic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Sulfur-Containing Derivatives

3-(Methylsulfonyl)benzoic acid (CAS 50390-76-6) :

- Substituent: Methylsulfonyl (-SO₂CH₃) at the meta position.

- Properties: Higher polarity due to the sulfonyl group, leading to increased water solubility but reduced lipophilicity compared to 3-(ethylthio)benzoic acid.

- Applications: Used in protease inhibition studies due to strong electron-withdrawing effects .

- 4-Amino-5-(ethylthio)-2-methoxybenzoic acid (CAS 33045-53-3): Substituents: Ethylthio (-S-C₂H₅) at position 5, amino (-NH₂) at position 4, and methoxy (-OCH₃) at position 2. Properties: The amino group enhances basicity, while the methoxy group increases steric hindrance. This compound exhibits a similarity score of 0.69 to 3-(ethylthio)benzoic acid, indicating moderate structural overlap .

Oxygen-Containing Derivatives

- 3-Hydroxybenzoic acid (C₆H₅OHCOOH): Substituent: Hydroxyl (-OH) at the meta position. Properties: Lower molecular weight (138.12 g/mol) and higher acidity (pKa ~4.0) due to the hydroxyl group. Limited lipophilicity restricts its use in lipid-rich environments compared to sulfur analogs. Applications: Widely employed as a stabilizer and solvent in industrial formulations .

2-Ethoxybenzoic acid (CAS 134-11-2) :

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Substituent Position | pKa | LogP | Key Applications |

|---|---|---|---|---|---|

| 3-(Ethylthio)benzoic acid | 198.24 | Meta | ~3.8 | 2.1 | Pharmaceutical intermediates |

| 3-Hydroxybenzoic acid | 138.12 | Meta | ~4.0 | 1.3 | Solvents, stabilizers |

| 2-Ethoxybenzoic acid | 180.17 | Ortho | ~4.5 | 1.8 | Agrochemical synthesis |

| 3-(Methylsulfonyl)benzoic acid | 214.24 | Meta | ~2.5 | 0.9 | Enzyme inhibition studies |

LogP values estimated based on substituent contributions; pKa values derived from structural analogs in literature .

Biological Activity

3-(Ethylthio)benzoic acid, a derivative of benzoic acid, has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer activities, supported by recent research findings.

- Chemical Formula : C₉H₁₀O₂S

- Molecular Weight : 182.24 g/mol

- CAS Number : 270872

Antimicrobial Activity

Research indicates that benzoic acid derivatives, including 3-(ethylthio)benzoic acid, exhibit significant antimicrobial properties. A study highlighted the effectiveness of various benzoic acid derivatives against multiple bacterial strains, suggesting that modifications to the benzoic acid structure can enhance antibacterial activity.

| Compound | Bacterial Strains Tested | Inhibition Zone (mm) |

|---|---|---|

| 3-(Ethylthio)benzoic acid | E. coli | 15 |

| S. aureus | 12 | |

| P. aeruginosa | 10 |

Anti-inflammatory Activity

In vitro studies have shown that 3-(ethylthio)benzoic acid can inhibit pro-inflammatory cytokines. The compound demonstrated a reduction in TNF-α and IL-6 levels in cultured macrophages, indicating its potential as an anti-inflammatory agent.

Anticancer Potential

The compound's anticancer activity has been evaluated in various cancer cell lines. A notable study assessed its effects on human breast cancer cells (MCF-7) and reported a significant decrease in cell viability at concentrations above 50 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 45 |

| Hep-G2 | 60 |

| A2058 | 50 |

The biological activity of 3-(ethylthio)benzoic acid is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in inflammation and cancer progression.

- Modulation of Cell Signaling Pathways : It affects pathways related to apoptosis and cell proliferation.

- Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

Study on Antimicrobial Efficacy

A study published in Rasayan Journal evaluated the antimicrobial efficacy of various benzoic acid derivatives, including 3-(ethylthio)benzoic acid. The results indicated that this compound effectively inhibited the growth of several pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .

Investigation into Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory properties, researchers treated macrophages with 3-(ethylthio)benzoic acid and observed a marked decrease in the production of inflammatory mediators. This suggests a potential therapeutic application in conditions characterized by chronic inflammation .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 3-(Ethylthio)benzoic acid, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via nucleophilic substitution using β-propiolactone and ethyl mercaptan, achieving ~60% yield under controlled temperature (40–60°C) and acidic conditions . Alternative methods include Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), where PdCl₂ and aryl boronic acids are used to introduce substituents . Optimization involves adjusting catalyst loading (0.5–2 mol%), solvent polarity (e.g., DMF or THF), and reaction time (12–24 hours). Purification via recrystallization in ethanol/water mixtures is recommended .

Q. Which spectroscopic techniques are most effective for characterizing 3-(Ethylthio)benzoic acid?

- Answer : Key techniques include:

- ¹H/¹³C NMR : The ethylthio group (–SCH₂CH₃) shows characteristic triplet signals (δ ~2.5–3.0 ppm for –SCH₂, δ ~1.2–1.4 ppm for –CH₃) .

- FT-IR : Carboxylic acid O–H stretch (~2500–3000 cm⁻¹), C=O (~1680 cm⁻¹), and C–S (~600–700 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 196 (C₉H₁₀O₂S) and fragmentation patterns confirming the ethylthio moiety .

Q. What solubility properties are critical for purifying 3-(Ethylthio)benzoic acid?

- Answer : The compound exhibits low solubility in non-polar solvents (e.g., cyclohexane) but moderate solubility in benzene and chlorinated solvents (e.g., dichloromethane) at 303 K . Recrystallization is best performed using ethanol or methanol due to temperature-dependent solubility gradients. Solubility data should be validated via gravimetric analysis to avoid impurities .

Advanced Research Questions

Q. How do steric and electronic effects of the ethylthio group influence reactivity in substitution reactions?

- Answer : The ethylthio group (–SCH₂CH₃) acts as an electron-donating group via hyperconjugation, increasing electron density at the meta-position. This directs electrophilic substitution to the para-position relative to the carboxylic acid. Steric hindrance from the ethyl group slows reactions at the ortho position. Computational studies (DFT) can model charge distribution and predict regioselectivity .

Q. How can computational models predict synthetic pathways for derivatives of 3-(Ethylthio)benzoic acid?

- Answer : AI-driven tools (e.g., Template_relevance models) leverage databases like Reaxys and Pistachio to propose routes. For example, introducing a nitro group at the para position requires evaluating feasible precursors (e.g., 3-(ethylthio)benzaldehyde) and reaction plausibility scores (>0.8). Validation involves comparing predicted intermediates with experimental LC-MS data .

Q. How can researchers resolve contradictions in reported bioactivity data for 3-(ethylthio)benzoic acid derivatives?

- Answer : Discrepancies often arise from assay variability (e.g., cell lines, concentration ranges). A meta-analysis approach is recommended:

- Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity).

- Validate structural analogs (e.g., 3,5-difluoro-2-hydroxybenzoic acid) to identify SAR trends .

- Use HPLC to confirm compound purity (>95%) before bioactivity tests .

Q. What strategies mitigate competing side reactions during esterification of 3-(Ethylthio)benzoic acid?

- Answer : To minimize hydrolysis or disulfide formation:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.